molecular formula C32H38D6F6O4 B606435 BXL0124 CAS No. 685141-23-5

BXL0124

Numéro de catalogue B606435
Numéro CAS: 685141-23-5
Poids moléculaire: 612.73
Clé InChI: VSOWXEHVBCDXAY-CVRMBSQLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BXL0124 is a gemini vitamin D analog which targets CD44-STAT3 signaling and inhibits breast cancer invasion.

Applications De Recherche Scientifique

Inhibition of Breast Cancer Progression

BXL0124, a novel Gemini vitamin D analog, has shown potential in inhibiting breast cancer progression. Studies reveal that BXL0124 represses the expression of CD44, a stem cell marker, in breast cancer cells, suggesting its role in targeting cancer stem cells. This effect has been observed in vitro and in xenograft tumors, indicating a significant impact on mammary tumor growth without causing hypercalcemic toxicity (So et al., 2011). Additionally, BXL0124 has been found to inhibit the transition of ductal carcinoma in situ (DCIS) to invasive ductal carcinoma (IDC), which is crucial in the progression of breast tumors. This inhibition is associated with the maintenance of the myoepithelial cell layer and basement membrane, critical in preventing breast cancer progression (Wahler et al., 2014).

Role in Apoptosis Regulation

The Gemini vitamin D analog BXL0124 also plays a role in apoptosis, a process of programmed cell death critical in cancer treatment. Research has shown that it influences the expression of proteins like Bcl-2 and Bax, which are key regulators of apoptosis. The balance between these proteins is crucial for cell survival or death following an apoptotic stimulus. BXL0124's influence on these pathways offers potential therapeutic applications in treating conditions characterized by pathologic cell survival or unwanted cellular demise (Oltval et al., 1993; Zhou et al., 2016).

Inhibition of Notch Signaling in Breast Cancer

Another significant application of BXL0124 is its inhibitory effect on Notch signaling in breast cancer. Notch signaling is crucial in the regulation of tumor-initiating cells or cancer stem cells. BXL0124 has been shown to decrease the level of activated Notch1 receptor and its ligands, leading to repression of downstream targets like c-Myc. This suggests BXL0124's role in targeting tumor-initiating cells in basal-like breast cancer, providing a novel mechanism for cancer prevention (So et al., 2015).

Delaying the Transition of DCIS to Invasive Breast Carcinoma

BXL0124 has been found to delay the transition of ductal carcinoma in situ to invasive breast carcinoma. This transition is a critical event in breast tumor progression, and the maintenance of the myoepithelial layer in DCIS by BXL0124 plays a significant role in inhibiting this progression. This finding suggests a novel mechanism for the cancer preventive action of BXL0124 during the progression of breast lesions (Wahler et al., 2013).

Propriétés

Numéro CAS

685141-23-5

Nom du produit

BXL0124

Formule moléculaire

C32H38D6F6O4

Poids moléculaire

612.73

Nom IUPAC

(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-methyl-1-((R)-1,1,1-trifluoro-2,10-dihydroxy-10-(methyl-d3)-2-(trifluoromethyl)undec-3-yn-6-yl-11,11,11-d3)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

InChI

InChI=1S/C32H44F6O4/c1-20-23(18-24(39)19-27(20)40)12-11-22-9-6-16-29(4)25(13-14-26(22)29)21(8-5-15-28(2,3)41)10-7-17-30(42,31(33,34)35)32(36,37)38/h11-12,21,24-27,39-42H,1,5-6,8-10,13-16,18-19H2,2-4H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,29-/m1/s1/i2D3,3D3

Clé InChI

VSOWXEHVBCDXAY-CVRMBSQLSA-N

SMILES

C=C1[C@@H](O)C[C@H](O)C/C1=C/C=C2[C@H](CC[C@@H]3[C@H](CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)CC#CC(C(F)(F)F)(O)C(F)(F)F)[C@]3(C)CCC/2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BXL-0124;  BXL 0124;  BXL0124

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BXL0124
Reactant of Route 2
BXL0124
Reactant of Route 3
BXL0124
Reactant of Route 4
BXL0124
Reactant of Route 5
BXL0124
Reactant of Route 6
BXL0124

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.